![molecular formula C11H6ClF3N2O2 B1319270 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 437711-25-6](/img/structure/B1319270.png)
1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H6ClF3N2O2 and its molecular weight is 290.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- One possibility is that it modulates receptors involved in neurotransmission, such as NMDA receptors or sigma receptors .
- The exact mode of action remains elusive, but here are some proposed mechanisms:
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in the trifluoromethylation process, a key reaction in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzymatic activity, depending on the specific context.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of cellular signaling pathways . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term studies have also indicated that prolonged exposure to the compound can result in sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of trifluoromethylated compounds . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for the compound’s ability to exert its effects at specific sites within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its ability to interact with specific biomolecules and exert its biochemical effects.
Biological Activity
1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group and the chloro substituent significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C10H6ClF3N2O2
- Molecular Weight : 268.62 g/mol
- CAS Number : 159885-82-2
The compound features a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluated various pyrazole compounds, including derivatives similar to this compound, demonstrating potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds ranged from 0.02 to 0.04 µM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and breast cancer .
Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma | 92.4 |
Human Breast Cancer | TBD |
Human Lung Adenocarcinoma | TBD |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. In studies involving various bacterial strains, pyrazole derivatives demonstrated significant antibacterial activity. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Study on Anti-inflammatory Effects
In a comparative study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory activities. The results indicated that the presence of the trifluoromethyl group enhanced COX-2 inhibition significantly compared to non-fluorinated analogs .
Anticancer Evaluation
A recent evaluation assessed the anticancer activity of several pyrazole derivatives against human tumor cell lines. The study found that specific modifications in the pyrazole structure led to enhanced selectivity and potency against renal cancer cells, with some compounds achieving IC50 values as low as 1.143 µM .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. In a study, 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid was tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further drug development.
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. A study showed that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Study : In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their biological activity. The results indicated that the introduction of the trifluoromethyl group significantly enhanced the compounds' potency against specific cancer types compared to their non-fluorinated counterparts .
Agrochemical Applications
Herbicidal Activity : The compound has shown promise as a herbicide. Experimental results indicate that it can effectively inhibit the growth of several weed species without adversely affecting crop plants. Its selective herbicidal action is attributed to its ability to interfere with plant metabolic pathways.
Pesticide Development : Due to its structural characteristics, this compound is being investigated as a lead compound for developing new pesticides aimed at managing agricultural pests.
Material Science Applications
Polymer Chemistry : The compound has potential applications in polymer science as a building block for synthesizing new materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices is being studied for applications in coatings and adhesives.
Data Table: Summary of Applications
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O2/c12-6-3-1-2-4-7(6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAQBCQHLAXJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201160003 | |
Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437711-25-6 | |
Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437711-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201160003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.